BMS-193885, also known as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester, is a potent and selective antagonist of the neuropeptide Y1 receptor (Y1R). [, ] Neuropeptide Y (NPY) is a neurotransmitter widely distributed in the central and peripheral nervous systems and is involved in various physiological functions, including appetite regulation, anxiety, stress response, and cardiovascular control. [] BMS-193885 has been primarily used as a pharmacological tool in preclinical studies to investigate the role of Y1R in various physiological and pathological conditions.
BMS-193885 was developed by Bristol-Myers Squibb and falls under the category of small molecule pharmaceuticals. It specifically targets the neuropeptide Y1 receptor, which is a G-protein coupled receptor involved in neurotransmission. The compound is classified as a competitive antagonist, exhibiting high affinity for the neuropeptide Y1 receptor with an inhibition constant (Ki) of approximately 3.3 nM .
The synthesis of BMS-193885 involves several steps that utilize various chemical reactions to construct its complex molecular framework. The compound can be synthesized through a multi-step process that typically includes:
The synthesis has been documented in literature that provides detailed methodologies for producing both the parent compound and its radiolabeled analogs for research purposes .
BMS-193885 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 398.5 g/mol.
Key Structural Features:
The three-dimensional conformation of BMS-193885 is essential for its interaction with the target receptor, influencing both binding affinity and selectivity .
BMS-193885 undergoes various chemical reactions relevant to its pharmacological activity:
BMS-193885 exerts its pharmacological effects primarily through antagonism of the neuropeptide Y1 receptor. By binding to this receptor:
Studies have demonstrated that administration of BMS-193885 leads to significant reductions in body weight in animal models through modulation of feeding behavior .
BMS-193885 has significant potential applications in various scientific fields:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: